molecular formula C7H4Cl3NO B3031363 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride CAS No. 265130-17-4

2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B3031363
CAS No.: 265130-17-4
M. Wt: 224.5 g/mol
InChI Key: KGRTTYDOBNWTOO-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H4Cl3NO. It is characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzene ring, along with a carboximidoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride has diverse applications in scientific research, including:

Safety and Hazards

“2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride” is considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the chlorination of N-hydroxybenzenecarboximidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 3 positions on the benzene ring. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with various biological and chemical targets. The compound can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRTTYDOBNWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371988
Record name 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265130-17-4
Record name 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride
Reactant of Route 2
2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride

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